Product packaging for Ethyl 2-(4-hydroxyphenoxy)propanoate(Cat. No.:CAS No. 65343-67-1)

Ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B1587018
CAS No.: 65343-67-1
M. Wt: 210.23 g/mol
InChI Key: ILYSHPJWNMPBPE-UHFFFAOYSA-N
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Description

Significance and Research Context of Ethyl 2-(4-hydroxyphenoxy)propanoate

The relevance of this compound in scientific investigation is multifaceted, spanning from large-scale agricultural applications to specific biochemical and pharmaceutical studies.

This compound is a crucial intermediate in the synthesis of phenoxypropionic acid herbicides. google.com These herbicides are valued for their high efficiency and low toxicity. The compound serves as a key building block for prominent herbicides such as fenoxaprop-ethyl (B166152) and quizalofop-p-ethyl, which are used to control grassy weeds in a variety of crops. google.comgoogle.com The synthesis of quizalofop-p-ethyl, for example, can involve the reaction of R-(+)-2-(p-hydroxyphenoxy) ethyl propionate (B1217596) with 2,6-dichloro-quinoxaline. google.comwipo.int

In the realm of biochemical research, this compound is investigated for its capacity to modulate enzyme activity. evitachem.com Studies have explored its interaction with enzymes, particularly lipases. For instance, research has shown that lipases can be used for the enantioselective transesterification of racemic this compound, highlighting its role as a substrate in enzymatic reactions designed to produce specific enantiomers. It also plays a part in the biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid, another vital intermediate for herbicide production.

The molecular structure of this compound makes it a candidate for exploration in pharmaceutical development. evitachem.com It is being investigated as a potential precursor for pharmaceuticals aimed at addressing conditions related to inflammation and oxidative stress. Its ability to interact with biological molecules is a key factor in this potential application. evitachem.com

This compound belongs to the class of phenoxypropionic acid derivatives. evitachem.comgoogle.com This group of compounds is characterized by a phenoxy group linked to a propionic acid moiety. This structural class is significant in agricultural chemistry due to the herbicidal properties exhibited by many of its members. evitachem.com These herbicides are typically selective, targeting specific types of weeds while leaving crops unharmed. google.comgoogle.com

The compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. The (R)-enantiomer is of particular interest because it is the biologically active form in many of its herbicidal applications. This has led to significant research into enantiomeric resolution—the separation of the racemic mixture into its individual enantiomers. Enzymatic resolution is a common method studied for this purpose. For example, modified lipase (B570770) from Aspergillus oryzae has demonstrated high efficiency and enantioselectivity in producing the (R)-isomer from a racemic mixture of this compound. The direct resolution of similar phenoxypropionic acids has also been achieved using chiral high-performance liquid chromatography (HPLC). nih.gov

Relationship to Parent Compounds and Metabolites

This compound is closely related to several other chemical compounds, either as a degradation product (metabolite) or as a derivative of a parent compound.

It is a primary metabolite of the herbicide Fenoxaprop-ethyl. evitachem.com Under acidic conditions, Fenoxaprop-ethyl can hydrolyze, breaking the ether linkage to form this compound and 6-chloro-2,3-dihydrobenzoxazol-2-one. evitachem.com Furthermore, this compound can be hydrolyzed to its corresponding acid, 2-(4-hydroxyphenoxy)propanoic acid (HPPA), which is another metabolite in the degradation pathway of Fenoxaprop-ethyl. evitachem.comgoogle.com

Table 2: Related Compounds and their Significance

Compound Name Relationship to this compound Relevance
Fenoxaprop-ethyl Parent Compound A widely used herbicide from which this compound is formed as a primary metabolite through hydrolysis. evitachem.com
2-(4-hydroxyphenoxy)propanoic acid (HPPA) Metabolite/Acid form Formed from the hydrolysis of the ester group in this compound. It is also a key intermediate in herbicide synthesis. evitachem.comgoogle.com
Quizalofop-p-ethyl Synthesized Product A selective herbicide synthesized using this compound as a key intermediate. google.com
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) Co-product of Degradation Formed alongside this compound during the acidic hydrolysis of Fenoxaprop-ethyl. evitachem.com

| Hydroquinone (B1673460) | Starting Material | A common raw material used in the synthesis of this compound. google.comchemicalbook.com |

Fenoxaprop-ethyl (FE) as the Parent Compound

Fenoxaprop-ethyl (FE) is the parent compound from which this compound is derived. evitachem.com FE belongs to the aryloxyphenoxypropionate class of herbicides, which are used to selectively control annual and perennial grass weeds in a variety of broad-leaved crops such as soybeans, rice, and wheat. acs.orgacs.orgepa.gov It functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for the biosynthesis of fatty acids in plants, thereby disrupting lipid formation and leading to weed death. acs.orgherts.ac.ukresearchgate.net Fenoxaprop-ethyl itself is often applied as an ester because this form is more readily absorbed by plants than the corresponding acid form. acs.orgacs.org

The degradation of Fenoxaprop-ethyl in aqueous environments is significantly influenced by pH and proceeds through distinct hydrolytic pathways. acs.orgnih.gov Studies conducted in aqueous buffer solutions show that FE's degradation kinetics are strongly pH-dependent, following first-order kinetics. acs.orgnih.govresearchgate.net The compound is relatively stable in neutral media (pH 6-7) but degrades rapidly in either acidic or basic conditions. acs.orgacs.orgnih.gov This pH-dependent hydrolysis leads to the formation of different sets of degradation products, highlighting two primary pathways. nih.govresearchgate.netacs.org In acidic environments, the ether linkage is cleaved, while under basic conditions, the ester bond is broken. acs.orgnih.gov

Under acidic conditions, specifically at a pH of 4 and 5, the hydrolysis of Fenoxaprop-ethyl proceeds via the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. acs.orgnih.govresearchgate.net This specific reaction yields two primary products: this compound (EHPP) and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). acs.orgacs.orgnih.govjcsp.org.pk The degradation rate of FE is notably faster in acidic conditions compared to neutral ones. For instance, at pH 4, the half-life of FE is approximately 3.2 days, which is about six times faster than at pH 6, where the half-life is 19 days. acs.orgacs.org

Table 1: Degradation of Fenoxaprop-ethyl (FE) at Different pH Levels

pH Level Degradation Pathway Major Products FE Half-Life (at 30°C)
Acidic (pH 4-5) Cleavage of benzoxazolyl-oxy-phenyl ether linkage This compound (EHPP), 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) 3.2 days (at pH 4.0)
Neutral (pH 6-7) Concurrent acid and base-catalyzed pathways EHPP, CDHB, and Fenoxaprop (B166891) (FA) 19 days (at pH 6.0)
Basic (pH 8-10) Cleavage of the ester bond Fenoxaprop (FA) 0.07 days (at pH 10.0)

This table is based on data from references acs.orgacs.orgnih.govresearchgate.netacs.org.

Fenoxaprop (FA) as an Acid Metabolite

Fenoxaprop (FA) is the carboxylic acid metabolite of Fenoxaprop-ethyl. epa.govnih.gov It is formed primarily under basic (alkaline) conditions (pH 8-10) through the hydrolysis of the ester bond of the parent compound. evitachem.comacs.orgnih.gov This conversion from the ethyl ester form to the free acid is a critical step in its herbicidal activity, as the acid form is the active inhibitor of the ACCase enzyme. researchgate.net In field conditions, Fenoxaprop-ethyl dissipates rapidly in soil, often with a half-life of less than a few days, converting into Fenoxaprop acid, which is more persistent. nih.govnih.gov

2-(4-hydroxyphenoxy)propanoic Acid (HPPA) as a Further Degradation Product

2-(4-hydroxyphenoxy)propanoic acid (HPPA) is another significant metabolite in the degradation cascade of Fenoxaprop-ethyl. evitachem.comresearchgate.net It is identified as a further degradation product in environmental fate studies conducted in water-sediment microcosms. researchgate.netresearchgate.net HPPA is structurally similar to EHPP but lacks the ethyl group on the propanoate moiety, indicating it can be formed through the hydrolysis of EHPP. evitachem.com

6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) as a Co-product of Hydrolysis

During the acidic hydrolysis of Fenoxaprop-ethyl, 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) is formed concurrently with EHPP. evitachem.comacs.orgnih.gov The formation of CDHB results from the cleavage of the benzoxazolyl-oxy-phenyl ether linkage. evitachem.comacs.orgacs.org This compound is not only a product of hydrolysis but is also formed through other degradation processes like photolysis and biodegradation. acs.org The presence of both CDHB and EHPP in acidic aqueous environments is a key indicator of the specific degradation pathway of the parent herbicide Fenoxaprop-ethyl. acs.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1587018 Ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 65343-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSHPJWNMPBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983966
Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65343-67-1
Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-hydroxyphenoxy)propionate
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Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Record name Ethyl 2-(4-hydroxyphenoxy)propionate
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Synthetic Methodologies for Ethyl 2 4 Hydroxyphenoxy Propanoate

Classical Esterification Approaches

Esterification represents a fundamental and widely employed method for producing Ethyl 2-(4-hydroxyphenoxy)propanoate. evitachem.com This approach involves the direct reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst to facilitate the formation of the ester linkage. evitachem.comceon.rs

The most conventional synthesis involves the direct esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol (B145695). evitachem.com This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and typically requires heating to reflux temperatures to drive the equilibrium towards the formation of the ester and water. evitachem.comyoutube.com The general reaction is as follows:

2-(4-hydroxyphenoxy)propanoic acid + Ethanol ⇌ this compound + Water evitachem.com

This process is reversible, and strategies are often employed to remove the water as it forms, thereby shifting the equilibrium to favor a higher yield of the desired ester product. ceon.rs One patented method describes preparing the ester by adding 2-(4-hydroxyphenoxy)propionic acid and toluene (B28343) to a reaction kettle, followed by the batchwise addition of ethanol while maintaining a temperature of 70°C. google.com

Achieving high yield and maintaining chiral purity are critical aspects of synthesizing this compound, particularly for its biologically active (R)-enantiomer. Optimization of reaction parameters such as temperature, catalyst concentration, and reactant molar ratios is essential.

Key Optimization Parameters:

Temperature: Increasing the reaction temperature generally accelerates the rate of ester formation. ceon.rs Studies on similar esterifications show a significant increase in ester yield when the temperature is raised from 35°C to 65°C. ceon.rs

Molar Ratio: Using an excess of the alcohol (ethanol) can shift the reaction equilibrium to favor the product, thereby increasing the yield. ceon.rs

Catalyst: The choice and amount of catalyst are crucial. While strong mineral acids like H₂SO₄ are common, solid acid catalysts such as Amberlyst-15 are also used. evitachem.com

For industrial applications, advanced techniques like continuous flow processes can significantly enhance yield and purity. evitachem.com A continuous flow system using an Amberlyst-15 solid acid catalyst has been shown to achieve a 95% yield, outperforming traditional batch reactors which are limited by equilibrium constraints. evitachem.com

Maintaining chiral purity is paramount when synthesizing the enantiomerically pure (R)-isomer. One method involves the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate, which proceeds with a Walden inversion to produce the (R)-configuration of the final product with high optical purity (up to 99.9%). researchgate.net

Table 1: Optimization of Esterification Conditions
ParameterCondition/MethodImpact on Yield/PurityReference
Catalyst Amberlyst-15 (Solid Acid) in Continuous Flow ReactorAchieves up to 95% yield, surpassing batch reactors (85% yield). Reduces side reactions. evitachem.com
Temperature Increase from 35°C to 65°CIncreases reaction rate and yield of the ester. ceon.rs
Chiral Synthesis Reaction with ethyl (S)-O-(p-toluenesulfonyl)lactateProduces (R)-enantiomer with high optical purity (99.9%) via Walden inversion. researchgate.net

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the catalyst. Common laboratory and industrial purification techniques include recrystallization and column chromatography.

Recrystallization: This technique is used to obtain high-purity crystalline products. The crude ester is dissolved in a suitable hot solvent or solvent mixture, such as toluene and hexane (B92381), and then allowed to cool. google.com As the solution cools, the solubility of the ester decreases, causing it to crystallize out, leaving impurities behind in the solvent. google.com The purified crystals can then be separated by filtration. google.com A purity of over 99% can be achieved with this method. google.com

Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography is employed. chemicalbook.com In this method, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. chemicalbook.comgoogle.com A solvent or solvent mixture (eluent) is used to move the components through the column at different rates depending on their affinity for the stationary phase, allowing for their separation. chemicalbook.comgoogle.com A mixture of petroleum ether and ethyl acetate (B1210297) is a reported eluent for this separation. google.com

Esterification of 2-(4-hydroxyphenoxy)propanoic Acid with Ethanol under Acidic Catalysis

Nucleophilic Substitution Reactions

An alternative to esterification is the use of nucleophilic substitution reactions. This pathway can offer high selectivity and yield under specific conditions.

A patented method describes a two-step synthesis of R-(+)-2-(4-hydroxyphenoxy)propanoate starting from hydroquinone (B1673460) and ethyl tosylate. google.com This process involves the initial formation of a phenoxide salt followed by a nucleophilic attack on the ethyl tosylate. google.com

Salinization: Hydroquinone is converted to its corresponding salt. google.com

Condensation: The hydroquinone salt reacts with ethyl tosylate to form the final product. google.com

This method is noted for its mild conditions, proceeding at room temperature and normal pressure, which enhances safety and simplicity. google.com

The first step in this synthetic route is the salinization of hydroquinone. google.com This is achieved by reacting hydroquinone with an alkali, such as sodium carbonate, in the presence of a phase transfer catalyst. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent under an inert nitrogen atmosphere to prevent the oxidation of hydroquinone. google.comgoogle.com

Detailed Salinization Process:

Reactants: Hydroquinone, an alkali (e.g., sodium carbonate), and a phase transfer catalyst (e.g., PEG-1500) are combined in a solvent like xylene. chemicalbook.comgoogle.com

Conditions: The mixture is heated in an oil bath at temperatures ranging from 80-140°C for a period of 0.5 to 4 hours. google.com

Product: This process yields a salinization product, the 4-sodium hydroxyphenol intermediate, which is then used directly in the subsequent condensation step without isolation. google.com

Table 2: Two-Step Nucleophilic Substitution Synthesis
StepDescriptionKey Reagents & ConditionsReference
1. Salinization Formation of a hydroquinone salt (phenoxide).Hydroquinone, alkali (e.g., sodium carbonate), phase transfer catalyst, solvent (e.g., xylene), 80-140°C, 0.5-4 h, N₂ atmosphere. chemicalbook.comgoogle.com
2. Condensation Nucleophilic substitution reaction between the phenoxide and ethyl tosylate.Salinization product, ethyl tosylate solution. Dropwise addition over several intervals, reaction for 2-20 hours at room temperature. google.com

Two-step Nucleophilic Substitution using Hydroquinone and Ethyl Tosylate

Condensation with Ethyl Tosylate

A significant method for synthesizing the R-(+)-enantiomer of this compound involves the condensation of hydroquinone with an ethyl lactate (B86563) derivative bearing a tosylate leaving group. google.com This process is typically a two-step nucleophilic substitution.

The initial step involves the salinization of hydroquinone. google.com Hydroquinone is reacted with an alkali in a solvent under an inert atmosphere, such as nitrogen, to form a phenoxide salt intermediate, for instance, 4-sodium hydroxyphenol. In the second step, a solution of ethyl tosylate is added to the salinization product. google.com The reaction proceeds via nucleophilic attack of the phenoxide on the ethyl tosylate, displacing the tosylate group to form the desired ether linkage. The final product is then isolated and purified. google.com This method is noted for its use of commercially available ethyl tosylate and for producing the product with high yield. google.com

StepReactantsConditionsProduct
1. SalinizationHydroquinone, Alkali, Phase Transfer Catalyst80–140 °C, 0.5-4 hours, N₂ atmosphereSalinization Intermediate (e.g., 4-sodium hydroxyphenol)
2. CondensationSalinization Intermediate, Ethyl Tosylate SolutionRoom temperature, 2-20 hoursR-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596) google.com
Phase Transfer Catalysis Conditions

Phase-transfer catalysis (PTC) is a powerful technique employed to facilitate the reaction between reactants in different phases, such as a solid-liquid system. google.comcapes.gov.br In the synthesis of this compound, PTC is used to enhance the reaction between hydroquinone and an alkylating agent under alkaline conditions. google.comevitachem.com

This methodology involves reacting hydroquinone with an alkali and a phase transfer catalyst in a suitable solvent. google.com The catalyst, often a quaternary ammonium (B1175870) salt or a poly(ethylene glycol) (PEG), transports the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the electrophile occurs. chemicalbook.comnih.gov For instance, hydroquinone can be reacted with ethyl 2-chloropropionate in the presence of K₂CO₃ and PEG-1500 in xylene at 120°C to yield racemic this compound. evitachem.com Another patented method utilizes a phase transfer catalyst with hydroquinone and ethyl tosylate. google.com The use of PTC offers several advantages, including milder reaction conditions, reduced side reactions, and simplified work-up procedures. google.comijche.com

Table of Phase Transfer Catalysis Conditions

Catalyst Base Solvent Temperature Reactants Reference
PEG-1500 K₂CO₃ Xylene 120°C Hydroquinone, Ethyl 2-chloropropionate evitachem.com
Phase Transfer Catalyst Alkali Not Specified 80-140°C (Step 1), RT (Step 2) Hydroquinone, Ethyl Tosylate google.com
Tetra-n-hexylammonium bromide K₂CO₃ Chlorobenzene 50°C p-nitrophenol, Ethyl 2-bromoacetate* ijche.comijche.com

*Note: This example illustrates a similar PTC reaction for context.

Synthesis from Ethyl DL-2-bromopropionate and Hydroquinone

A common route to this compound involves the Williamson ether synthesis, reacting a salt of hydroquinone with an ethyl 2-halopropionate, such as Ethyl DL-2-bromopropionate. google.comprepchem.com To prevent the formation of diether byproducts, a monoprotected hydroquinone derivative, like hydroquinone monobenzyl ether, is often used as the starting material. google.comprepchem.com

The synthesis proceeds by dissolving the hydroquinone monobenzyl ether and ethyl 2-bromopropionate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. google.comprepchem.com A base, such as potassium hydroxide (B78521) or sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide. google.comprepchem.com This phenoxide then displaces the bromide from ethyl 2-bromopropionate. google.com The reaction is typically stirred at room temperature for several hours. google.comprepchem.com Following the reaction, a deprotection step is necessary to remove the protecting group (e.g., benzyl (B1604629) group) to yield the final product. google.com

Stereoselective Synthesis and Enantiomeric Purity

This compound contains a chiral center, and its stereochemistry is crucial, particularly for applications in agrochemicals and pharmaceuticals where one enantiomer often exhibits the desired biological activity. Therefore, significant research has been dedicated to stereoselective synthesis and the determination of enantiomeric purity. evitachem.com

The R-(+)-enantiomer is often the target compound and is described as a key chiral building block. Methods to obtain high chiral purity include asymmetric synthesis and enzymatic resolution, with subsequent validation of enantiomeric excess using analytical techniques like chiral HPLC. evitachem.com

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a specific enantiomer of a chiral compound. For this compound, this can involve using a chiral starting material or a chiral catalyst. One approach involves the Mitsunobu reaction, where a phenol (B47542) is reacted with a chiral lactate ester in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). nih.gov For example, the synthesis of a structurally similar compound, methyl (S)-2-(4-benzoylphenoxy)propanoate, was achieved by reacting 4-hydroxybenzophenone (B119663) with methyl D-(+)-lactate, demonstrating a method that could be adapted. nih.gov

Another key strategy is the use of enzymes in a synthetic capacity, not just for resolution. Recombinant Pichia pastoris expressing Aspergillus oryzae lipase (B570770) can directly synthesize (R)-EHPP from 2-(4-hydroxyphenoxy)propionic acid and ethanol in non-aqueous media, achieving high yield and enantiomeric excess. evitachem.com These methods are valuable as they can provide direct access to the desired enantiomer, potentially reducing the need for resolution steps. evitachem.com

Enzymatic Resolution for Chiral Purity

Enzymatic resolution is a widely used and effective method for separating enantiomers from a racemic mixture. This technique relies on the stereoselectivity of enzymes, typically lipases, which preferentially catalyze the reaction of one enantiomer over the other. evitachem.comscielo.brresearchgate.net

For this compound, racemic mixtures can be resolved through enantioselective hydrolysis catalyzed by lipases. evitachem.com For example, whole cells of Aspergillus oryzae WZ007 have been shown to preferentially hydrolyze the (S)-enantiomer of racemic EHPP. evitachem.com This leaves the desired (R)-EHPP unreacted, which can then be separated. Under optimal conditions (pH 8.0, 30°C), this method can yield (R)-EHPP with an enantiomeric excess (e.e.) of 99.2% at a conversion of 50.1% within 2 hours. evitachem.com The use of lipases from sources like Candida rugosa has also proven effective in the resolution of the corresponding acid methyl ester, achieving high enantiomeric excess. capes.gov.br

Enzymatic Resolution of Racemic EHPP

Enzyme/Organism Selectivity Conditions Result Reference
Aspergillus oryzae WZ007 whole cells Preferential hydrolysis of (S)-enantiomer pH 8.0, 30°C, 2 hours (R)-EHPP with 99.2% e.e. at 50.1% conversion evitachem.com
Aspergillus oryzae lipase (modified) Transesterification of racemic EHPP pH 7.0, 30°C, THF cosolvent >99% e.e. of the (R)-isomer within 2 hours

Chiral HPLC for Purity Validation

After performing a stereoselective synthesis or an enzymatic resolution, it is essential to validate the enantiomeric purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose. mdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. mdpi.com This differential interaction leads to different retention times for the R- and S-enantiomers, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (e.e.) can be accurately calculated. This validation is a critical final step to confirm the success of any asymmetric synthesis or resolution protocol for this compound. mdpi.com

Synthesis of Precursors

A significant synthetic route to (R)-2-(4-hydroxyphenoxy)propanoic acid begins with the raw materials phenol and S-2-chloropropionic acid. google.com This process is characterized by an initial alkylation reaction, followed by a regioselective halogenation and a subsequent nucleophilic substitution to install the hydroxyl group. google.com

The first major step is an alkylation reaction where phenol is treated with S-2-chloropropionic acid or its salt. google.com This reaction is typically conducted in a closed system under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.com The presence of a base, like sodium hydroxide, and water is essential for the reaction to proceed. google.com The mixture is heated to a temperature range of 50-70 °C for a duration of 4 to 6 hours. google.com The progress of the reaction can be monitored using High-Performance Liquid Chromatography (HPLC) to ensure the conversion of S-2-chloropropionic acid is complete, ideally exceeding 99.5%. google.com Following the reaction, the mixture is cooled and then acidified, which causes the crude 2-phenoxypropionic acid to precipitate. google.com This crude product can be purified by recrystallization from water to achieve a high purity of over 99%. google.com One documented example of this procedure resulted in a 95% yield of 2-phenoxypropionic acid with a purity of 99.3%. google.com

The second phase of this synthesis involves the halogenation of the prepared 2-phenoxypropionic acid. google.com This step is crucial for introducing a leaving group at the para-position (position 4) of the phenyl ring, which will later be replaced by a hydroxyl group. The 2-phenoxypropionic acid is dissolved in water, and a catalyst is added. google.com A halogenating agent, such as N-Bromosuccinimide (NBS), is then introduced to the mixture at a controlled temperature of 20-30 °C. google.com The reaction is allowed to proceed for approximately 8 hours at this temperature. google.com

The final key transformation is the conversion of the 2-(4-halogenated phenoxy)propionic acid into the desired (R)-2-(4-hydroxyphenoxy)propanoic acid. This is achieved by reacting the halogenated intermediate with an alkali solution and a third catalyst under sealed conditions and micro-pressure at an elevated temperature of 150-160 °C. google.com After the reaction is complete, the final product is isolated through filtration and acidification. google.com This method is advantageous as it utilizes readily available starting materials and involves a purification process that yields a high-purity product. google.com

Table 1: Summary of Reaction Parameters for the Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic Acid

Step Reactants Catalysts/Reagents Temperature (°C) Duration (hours) Key Outcome
Alkylation Phenol, S-2-chloropropionic acid, Sodium hydroxide, Water DMF, triethylamine, pyridine, sodium carbonate, or others google.com 50-70 4-6 2-phenoxypropionic acid google.com
Halogenation 2-phenoxypropionic acid, Water Halogenating agent (e.g., NBS), Catalyst (e.g., DMF) google.com 20-30 8 2-(4-halogenated phenoxy)propionic acid google.com

| Hydroxylation | 2-(4-halogenated phenoxy)propionic acid, Alkali solution | Catalyst | 150-160 | - | (R)-2-(4-hydroxyphenoxy)propanoic acid google.com |

Table 2: List of Chemical Compounds

Compound Name
This compound
(R)-2-(4-hydroxyphenoxy)propanoic acid
Phenol
S-2-chloropropionic acid
Sodium hydroxide
2-phenoxypropionic acid
N-Bromosuccinimide (NBS)
2-(4-halogenated phenoxy)propionic acid
Dimethylformamide (DMF)
Triethylamine
Pyridine

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Hydroxyphenoxy Propanoate

Hydrolytic Stability and Degradation Kinetics

Hydrolysis, or the chemical breakdown of the compound by reaction with water, is a significant degradation pathway for Ethyl 2-(4-hydroxyphenoxy)propanoate. This process involves the cleavage of the ester bond to yield 2-(4-hydroxyphenoxy)propanoic acid and ethanol (B145695). libretexts.org The rate of this reaction is highly dependent on the pH of the aqueous environment.

The hydrolysis of esters is subject to catalysis by both acids and bases. libretexts.org Consequently, the stability of this compound is significantly influenced by pH.

Acidic Conditions (pH < 7): In the presence of a strong acid catalyst, the hydrolysis reaction is accelerated. libretexts.org This acid-catalyzed hydrolysis is a reversible process. libretexts.org For related aryloxyphenoxypropionate compounds like fenoxaprop-p-ethyl (B1329639), acid-catalyzed hydrolysis is a known degradation mechanism. google.com A patented synthesis method describes the hydrolysis of a similar compound by refluxing with ethanol and concentrated hydrochloric acid, illustrating its susceptibility to acidic environments. prepchem.com

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally slow. nih.govnih.gov

Alkaline Conditions (pH > 7): Basic hydrolysis, also known as saponification, occurs when an ester is treated with a base such as sodium hydroxide (B78521). libretexts.org This reaction is effectively irreversible and typically proceeds faster than acid-catalyzed hydrolysis, yielding an alcohol and a carboxylate salt. libretexts.orgchemrxiv.org The rate of hydrolysis increases with a rise in pH due to the increased concentration of hydroxide ions, which act as nucleophiles. nih.govnih.gov A synthesis procedure for the parent acid involves hydrolyzing the ethyl ester with a 10% sodium hydroxide solution over 2-4 hours at room temperature, demonstrating its reactivity under basic conditions. google.com

The following table illustrates the general effect of pH on the rate of hydrolysis for a typical ester like this compound.

Table 1: Illustrative Influence of pH on Hydrolysis Rate

pH ConditionCatalystRelative Rate of Hydrolysis
Strongly Acidic (e.g., pH 1-3)H⁺Fast
Neutral (e.g., pH 7)None (Water)Slow
Strongly Alkaline (e.g., pH 11-13)OH⁻Very Fast

Given its susceptibility to degradation, stabilizers can be employed to enhance the shelf-life of formulations containing this compound or related compounds.

pH Buffers: To mitigate acid- or base-catalyzed hydrolysis, buffer systems can be used. A patent for the related herbicide fenoxaprop-ethyl (B166152) describes the use of a buffer system, such as an amine-containing material, to maintain the pH of a formulation within a stable range, typically between 4 and 10. google.com By preventing significant shifts to highly acidic or alkaline conditions, these buffers minimize the rate of hydrolytic degradation. google.com

Antioxidants/Reducing Agents: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored by-products. epo.org During the synthesis of the parent acid, a mild reducing agent like sodium bisulphite can be used to prevent the oxidation of the hydroquinone (B1673460) raw material. epo.org While this applies to the synthesis precursor, the principle of using antioxidants to protect the phenol (B47542) moiety from oxidative degradation is relevant for ensuring the stability of the final ester product as well.

Oxidation Reactions

The phenolic component of the molecule is a primary site for oxidation.

The hydroxyl group attached to the phenyl ring can be oxidized to produce quinone derivatives. evitachem.com This reaction is a characteristic transformation for phenols. The process typically involves the use of strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, which facilitate the conversion of the hydroxyl group into a carbonyl group, resulting in a quinone structure. evitachem.com

Reduction Reactions

The ester functional group is susceptible to reduction by powerful reducing agents.

The ester group in this compound can be reduced to a primary alcohol, yielding (R)-2-(4-hydroxyphenoxy)propanol. evitachem.com This transformation requires a potent reducing agent, as weaker agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent commonly cited for this type of ester reduction. evitachem.commasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. libretexts.org Subsequent steps lead to the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated during workup to form the primary alcohol. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional group that can participate in nucleophilic substitution reactions. In these reactions, the nucleophilic oxygen of the hydroxyl group can be replaced by other functional groups, typically after being converted into a better leaving group or under basic conditions that deprotonate the phenol to form a more reactive phenoxide ion. evitachem.com

One of the primary transformations involving this hydroxyl group is its conversion to an ether, a reaction known as etherification. This is often achieved by reacting the compound with an alkyl halide or another suitable electrophile in the presence of a base. The base deprotonates the hydroxyl group, forming a phenoxide, which then acts as a nucleophile to attack the electrophile.

A patented method for synthesizing the (R)-enantiomer of this compound utilizes a two-step nucleophilic substitution process. This process highlights the reactivity of related phenolic structures. In the initial step, hydroquinone is reacted with an alkali in the presence of a phase transfer catalyst to generate a 4-sodium hydroxyphenol intermediate. Subsequently, this intermediate undergoes nucleophilic substitution with an ethyl tosylate solution. A similar principle applies to the hydroxyl group of this compound itself, where it can be targeted for substitution reactions.

The following table summarizes a representative nucleophilic substitution reaction involving a similar phenolic precursor, illustrating the conditions that can be adapted for this compound.

Table 1: Example Conditions for Nucleophilic Substitution

Parameter Condition Reactant Purpose
Step 1: Salinization 80–140 °C, 0.5 to 4 hours, N₂ atmosphereHydroquinone, Alkali, Phase Transfer CatalystTo generate a reactive phenoxide intermediate.
Step 2: Substitution Room Temperature, 2 to 20 hoursEthyl Tosylate SolutionTo introduce the ethyl propanoate moiety via substitution.

Biotransformation and Enzymatic Reactions

This compound is subject to various biotransformation and enzymatic reactions, playing a role as both a substrate and a precursor in significant biochemical pathways. These transformations are often stereoselective, targeting or producing specific enantiomers of the compound.

A significant metabolic pathway for this compound is its conversion to R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), also known as HPOPA. evitachem.com This acid is a critical intermediate in the industrial synthesis of several enantiomerically pure phenoxypropionic acid herbicides, such as fenoxaprop-P-ethyl. nih.gov The conversion involves the hydrolysis of the ethyl ester group of the parent compound.

This biotransformation can be achieved with high efficiency and enantioselectivity using various enzymatic and whole-cell systems. For example, lipases are enzymes that can catalyze this hydrolysis. Research has demonstrated the utility of whole-cell biotransformation using Escherichia coli expressing specific enzymes to achieve this conversion. evitachem.com

Table 2: Biotransformation Methods for Related Compounds

Method Biocatalyst Reaction Product Key Findings
Whole-Cell Biotransformation Escherichia coli expressing Rhodococcus carbonyl reductaseConversion of ethyl 2-oxo-4-phenoxypropanoate(R)-EHPPAchieved 99% enantiomeric excess (e.e.) and 48% isolated yield. evitachem.com
Enzymatic Kinetic Resolution Modified Aspergillus oryzae lipase (B570770)Transesterification of racemic this compound(R)-isomer>99% e.e. achieved in 2 hours with high enantioselectivity (E > 200).
Enzymatic Stereoselective Esterification Recombinant Pichia pastoris-expressed lipase (AOL)Esterification of 2-(4-hydroxyphenoxy)propionic acid and ethanol(R)-EHPPAchieved 78% yield and 98% e.e. in non-aqueous media. evitachem.com

Advanced Characterization and Analytical Methodologies for Ethyl 2 4 Hydroxyphenoxy Propanoate

Spectroscopic Techniques

Spectroscopy is indispensable for elucidating the molecular structure of Ethyl 2-(4-hydroxyphenoxy)propanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton (¹H) NMR analysis provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the phenoxy ring, the protons of the ethyl ester group, and the protons of the propanoate backbone. The chemical shifts (δ), splitting patterns (multiplicities), and integration values are key to assigning each signal to its respective proton.

¹H NMR Spectral Data for this compound

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (propanoate) 1.5 - 1.6 Doublet (d) 3H
-CH₃ (ethyl ester) 1.2 - 1.3 Triplet (t) 3H
-CH₂- (ethyl ester) 4.1 - 4.3 Quartet (q) 2H
-CH- (propanoate) 4.6 - 4.8 Quartet (q) 1H
Aromatic -CH- (ortho to -OH) 6.7 - 6.8 Multiplet 2H
Aromatic -CH- (ortho to -O-) 6.8 - 6.9 Multiplet 2H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

¹³C NMR Spectral Data for this compound

Carbon Assignment Approximate Chemical Shift (δ, ppm)
-C H₃ (propanoate) 18 - 20
-C H₃ (ethyl ester) 14 - 15
-C H₂- (ethyl ester) 61 - 63
-C H- (propanoate) 72 - 74
Aromatic C -H 115 - 122
Aromatic C -OH 150 - 152
Aromatic C -O- 153 - 155

| C =O (ester carbonyl) | 172 - 174 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thepharmajournal.com In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. phytojournal.com As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification based on its unique fragmentation pattern and retention time. This technique is highly effective for purity assessment and the identification of the compound in complex mixtures. thepharmajournal.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. mdpi.com For this compound (C₁₁H₁₄O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is critical for confirming the identity of the compound in metabolic studies or as a reference standard. mdpi.com The analysis of different ionized species (adducts) further strengthens the identification. uni.lu

Predicted HRMS Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₁H₁₅O₄]⁺ 211.09648
[M+Na]⁺ [C₁₁H₁₄O₄Na]⁺ 233.07842
[M+K]⁺ [C₁₁H₁₄O₄K]⁺ 249.05236

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to its molecular structure. While specific spectra for this exact compound are not widely published, data from structurally similar compounds and general spectroscopic principles allow for the prediction of its key vibrational modes. walshmedicalmedia.comresearchgate.net

Key expected FT-IR absorption bands include:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

C-H stretching vibrations from the aromatic ring and the aliphatic ethyl and methyl groups are expected to appear in the 3100-2850 cm⁻¹ range. researchgate.net

A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching of the ester functional group.

C-O-C stretching vibrations from the ether linkage and the ester group will likely produce bands in the 1250-1050 cm⁻¹ region. researchgate.net

These spectral features provide a unique fingerprint for the molecule, aiding in its identification and quality control. The analysis of these bands is often supported by computational studies, such as Density Functional Theory (DFT), to provide a more detailed assignment of the vibrational modes. walshmedicalmedia.comresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule, particularly for non-polar bonds. For this compound, FT-Raman spectroscopy can be used to further confirm its structure. walshmedicalmedia.comresearchgate.net

Expected characteristic peaks in the FT-Raman spectrum would include:

Strong bands corresponding to the aromatic ring stretching vibrations.

Signals from the C-H stretching and bending modes of the aliphatic and aromatic portions of the molecule.

Vibrations associated with the C=O and C-O bonds of the ester group.

The combination of FT-IR and FT-Raman data offers a more complete vibrational analysis of the compound. walshmedicalmedia.comresearchgate.net In recent years, there has been growing interest in applying DFT calculations to help interpret the vibrational spectroscopic data of pharmaceutical and agricultural chemicals. walshmedicalmedia.com

Chromatographic Separations

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. bldpharm.comheraldopenaccess.us This technique offers high resolution and sensitivity, making it suitable for both qualitative and quantitative assessments. heraldopenaccess.us The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. For compounds like this compound, reversed-phase HPLC is commonly employed.

ParameterConditionPurpose
Stationary PhaseC18 (Octadecylsilyl) silica (B1680970) gelProvides a non-polar surface for separation based on hydrophobicity.
Mobile PhaseA gradient or isocratic mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.Elutes the compound from the column, with the specific composition determining the retention time and resolution.
DetectorUV detector, typically set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm or 280 nm).Allows for the detection and quantification of the compound as it elutes from the column.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of this compound. google.comnih.gov The separation is based on the differential partitioning of the compound between the stationary phase (typically silica gel on a glass or aluminum plate) and the mobile phase. nih.gov

ParameterMaterial/SolventFunction
Stationary PhaseSilica gel 60 F254 platesA polar adsorbent that interacts with the compound.
Mobile PhaseA mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A common system is a 20:1 mixture of petroleum ether and ethyl acetate (B1210297). google.comThe solvent system carries the compound up the plate at a rate dependent on its polarity and affinity for the stationary phase.
VisualizationUV light (254 nm) or staining with a suitable reagent.Allows for the observation of the separated spots on the TLC plate.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system.

Silica Gel Column Chromatography for Purification

For the purification of this compound on a larger scale, silica gel column chromatography is the method of choice. google.comchemicalbook.com This technique allows for the separation of the desired compound from starting materials, by-products, and other impurities. nih.govprepchem.com The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column to selectively elute the components. orgsyn.orgrsc.orgyoutube.com

The selection of the eluent is critical and is often guided by preliminary TLC analysis. youtube.com A solvent system that provides good separation on a TLC plate will likely work well for column chromatography. For this compound, a gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective. For instance, a mixture of petroleum ether and ethyl acetate, with an increasing proportion of ethyl acetate, can be used. google.com In some procedures, a mixture of dichloromethane (B109758) and acetone (B3395972) is employed. youtube.com Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Enantiomeric Excess Determination

This compound is a chiral molecule, and its biological activity can be highly dependent on its stereochemistry. Therefore, determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is crucial. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. heraldopenaccess.usuma.es

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation.

ParameterDetailsSignificance
Chiral Stationary Phase (CSP)Examples include polysaccharide-based columns like Chiralpak IA. rsc.orgThe CSP's specific chemical structure enables the differential interaction with the enantiomers, leading to their separation.
Mobile PhaseTypically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol.The composition of the mobile phase is optimized to achieve the best resolution between the enantiomeric peaks.
DetectionUV or circular dichroism (CD) detectors. uma.esAllows for the quantification of each enantiomer as it elutes from the column.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us The development of methods for determining enantiomeric excess without the need for pure enantiomer standards is an area of ongoing research. uma.es Other techniques like Raman Optical Activity (ROA) are also being explored for the in-situ determination of optical purity. chemrxiv.org

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to predict and analyze the properties of this compound. Through various modeling techniques, researchers can investigate its electronic structure, stability, and interaction dynamics, complementing experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are valuable for investigating its potential interactions with biological targets, such as enzymes. As a known metabolite of the herbicide Fenoxaprop-ethyl (B166152) and an intermediate in the synthesis of other complex molecules, understanding its binding modes is of significant interest. evitachem.comchemicalbook.com

Docking simulations can elucidate how the compound fits into the active site of an enzyme, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. For example, studies on similar phenolic compounds have successfully used docking to determine binding affinity with receptors like cyclooxygenase-2 (COX-2) and superoxide (B77818) dismutase (SOD). These studies provide a framework for how this compound could be analyzed.

Table 1: Conceptual Parameters for Molecular Docking of this compound

Parameter Description Example Target/Software
Receptor The target protein or enzyme to which the ligand (this compound) binds. Lipases, Cyclooxygenase (COX)
Ligand The small molecule being docked. This compound
Docking Software The program used to perform the simulation. AutoDock, Schrödinger Suite
Scoring Function An algorithm that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the receptor. Binding Energy (ΔG)

| Predicted Interactions | The specific atomic interactions stabilizing the complex. | Hydrogen bonds, van der Waals forces, hydrophobic interactions |

Molecular Dynamics (MD) simulations provide detailed information about the behavior and movement of atoms and molecules over time. These simulations can offer insights into the structure, dynamics, and interactions of this compound in various environments. While specific MD studies on this exact compound are not widely published, research on its constituent parts, like ethyl propanoate, demonstrates the utility of this method.

MD simulations are used to study the behavior of molecules at the molecular level, which is crucial for understanding physical and chemical properties. uni-muenchen.de For a compound like this compound, MD simulations could model its interaction with lipid bilayers to assess membrane permeability or its conformational changes in a solvent, providing a dynamic view that complements the static picture from molecular docking. uni-muenchen.de

Table 2: Potential Applications of MD Simulations for this compound

Simulation Type Objective Key Insights Gained
Solvation Analysis To study the compound's behavior and stability in an aqueous environment. Solvation free energy, hydrogen bond dynamics with water.
Membrane Permeation To model the compound's ability to cross a biological membrane. Permeability coefficient, mechanism of transport.

| Protein-Ligand Dynamics | To analyze the stability of a docked complex over time. | Stability of binding pose, conformational changes in the active site. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and vibrational frequencies of molecules. Studies on structurally related phenolic compounds often use DFT methods, such as B3LYP with a 6-31G** or 6-311+G(d,p) basis set, to achieve results that are in good agreement with experimental data. researchgate.net

For this compound, DFT calculations can predict its most stable three-dimensional conformation, bond lengths, bond angles, and theoretical vibrational spectra (FTIR and Raman). These calculations provide a fundamental understanding of the molecule's intrinsic properties.

Table 3: Typical DFT Calculation Parameters and Outputs

Parameter Description Example
Method The specific functional used in the calculation. B3LYP, M06-2X
Basis Set The set of functions used to build the molecular orbitals. 6-311+G(d,p), cc-pVTZ

| Output Data | The properties calculated from the simulation. | Optimized Geometry, Vibrational Frequencies, Electronic Energies |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the ground state.

This analysis, typically performed using results from DFT calculations, helps in understanding the charge transfer characteristics within the molecule. nih.gov For this compound, the distribution of the HOMO and LUMO orbitals would indicate the likely sites for electron donation (nucleophilic attack) and electron acceptance (electrophilic attack), respectively.

Table 4: Interpretation of Frontier Orbital Analysis

Orbital/Parameter Significance Implication for this compound
HOMO Represents the ability to donate an electron. The region of the molecule most susceptible to electrophilic attack. Likely localized on the electron-rich phenol (B47542) ring.
LUMO Represents the ability to accept an electron. The region of the molecule most susceptible to nucleophilic attack. Potentially localized around the carbonyl group of the ester.

| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron potential on the molecular surface using a color spectrum.

In an MEP map, regions with negative potential (rich in electrons) are colored red and are susceptible to electrophilic attack. Regions with positive potential (poor in electrons) are colored blue and are susceptible to nucleophilic attack. Green areas represent neutral potential. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be strong negative potential sites (red), while the hydrogen atom of the hydroxyl group would be a site of high positive potential (blue). This analysis provides crucial insights for understanding intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like chemical bonding in a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewisc.edu This analysis is used to understand intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions. nih.govresearchgate.net

NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. uni-muenchen.de For this compound, this could reveal, for example, the stabilizing interactions between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds, providing deep insight into the molecule's electronic stability.

Table 5: Key Information from NBO Analysis

NBO Output Description Relevance to Molecular Stability
Natural Atomic Charges The charge distribution on each atom based on the NBO method. Provides a more chemically intuitive picture of charge distribution than other methods.
Hybridization Describes the composition of the bonding orbitals (e.g., sp², sp³). Confirms the bonding structure and geometry of the molecule.

| Stabilization Energy (E(2)) | The energy of donor-acceptor (hyperconjugative) interactions. | Quantifies the stability gained from electron delocalization, such as resonance within the phenyl ring or interactions involving the ester group. |

Biological Activities and Molecular Interactions of Ethyl 2 4 Hydroxyphenoxy Propanoate

Enzyme Activity Modulation

The interaction of Ethyl 2-(4-hydroxyphenoxy)propanoate with enzymes is a primary area of its biological investigation. These interactions are crucial in understanding its metabolic role and its effects on biochemical pathways.

This compound has been noted for its interaction with lipase (B570770) enzymes. Some evidence suggests that the compound may enhance the activity of lipases, which are critical enzymes in the metabolism of lipids evitachem.com. This interaction is significant as it implies a role in facilitating the breakdown of fats.

The broader class of aryloxyphenoxypropionates (APPs), to which this compound belongs, is known to disrupt lipid metabolism in certain organisms, primarily through the inhibition of acetyl-CoA carboxylase (ACCase) scribd.com. While this compound is a primary metabolite of the herbicide fenoxaprop-ethyl (B166152), its direct and specific effects on lipid metabolism are a subject of ongoing research interest evitachem.comepa.gov.

Lipases are also utilized in the biotechnological production of specific stereoisomers of this compound. For instance, lipases from various microbial sources are employed for the enantioselective hydrolysis of racemic this compound to produce the (R)-enantiomer, which is a valuable chiral building block in chemical synthesis evitachem.com.

Table 1: Lipase-Related Interactions of this compound

Interaction Type Enzyme Observation Reference
Activity Modulation Lipases Reported to enhance lipase activity, facilitating lipid metabolism. evitachem.com

The potential for this compound to act as an enzyme inhibitor is primarily inferred from its classification as an aryloxyphenoxypropionate (APP). This class of compounds is well-documented to target and inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids scribd.com. ACCase inhibition is the mode of action for many commercial herbicides derived from APP structures scribd.comresearchgate.net.

This compound serves as a foundational structure and a key intermediate in the synthesis of these more complex herbicidal molecules scribd.com. However, direct studies quantifying the inhibitory potency (such as IC₅₀ values) of this compound itself against ACCase or other enzymes are not extensively reported in publicly available scientific literature. The research focus has predominantly been on the more complex derivatives rather than this specific precursor molecule.

Potential as a Lead Compound for Therapeutic Agents

The structural features of this compound, particularly its phenolic group, suggest that it could serve as a lead compound for the development of various therapeutic agents. A lead compound is a chemical starting point for the creation of new drugs.

Some studies have indicated that this compound possesses antioxidant activity . The phenolic hydroxyl group on the molecule is a key structural feature that is often associated with the ability to scavenge free radicals, which are unstable molecules that can cause cellular damage. This antioxidant potential suggests it could be a precursor for developing agents that protect against oxidative stress-related conditions. However, detailed studies with quantitative data from standard antioxidant assays (e.g., DPPH, ABTS) for this specific compound are limited in the available literature.

Currently, there is a lack of direct scientific evidence from peer-reviewed studies investigating the anti-inflammatory properties of this compound. While other molecules with a phenoxypropionate scaffold have been explored for anti-inflammatory effects, specific data for this compound has not been reported.

There are no specific studies in the available scientific literature that report on the potential anti-cancer activity of this compound. Research into the anti-cancer effects of related compounds often focuses on derivatives that are designed to be highly potent inhibitors of specific cellular targets, such as ACCase, which is upregulated in some cancers. The direct cytotoxic or anti-proliferative effects of this compound on cancer cell lines have not been documented.

Table 2: Investigated Therapeutic Potential of this compound

Therapeutic Area Finding/Status Reference
Antioxidant Reported to have antioxidant activity, though detailed studies are limited.
Anti-inflammatory No specific studies reported. N/A

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation. nih.govnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and primary functions. nih.gov PPARα is highly expressed in tissues with high rates of fatty acid oxidation like the liver, heart, and kidney, playing a key role in lipid catabolism. nih.govmdpi.com PPARγ is crucial for lipogenesis, glucose homeostasis, and adipocyte differentiation, with its highest expression in adipose tissue. nih.govmdpi.com

While direct studies on the interaction between this compound and PPARs are not extensively documented in the provided research, its structural similarity to a class of drugs known as fibrates suggests a potential for such interactions. Fibrates, like fenofibrate, are phenoxy-acid derivatives used as hypolipidemic agents. nih.govnih.gov These compounds are well-established agonists of PPARα. nih.gov The activation of PPARα by ligands like fibrates leads to the regulation of gene expression, which in turn influences fatty acid transport and oxidation. nih.govnih.gov

PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. nih.gov This binding, in the presence of a ligand (agonist), modulates the transcription of genes that are critical for energy homeostasis. nih.govnih.gov Given that many PPAR ligands are lipid-based molecules, the structural features of this compound could potentially allow it to act as a ligand, though further investigation is required to confirm any direct agonist or antagonist activity on PPAR isoforms.

Table 1: Overview of PPAR Subtypes and Their Primary Functions

PPAR SubtypePrimary Tissues of ExpressionKey Functions
PPARα Liver, Heart, Skeletal Muscle, Kidney, Brown Adipose TissueFatty acid catabolism, energy dissipation, anti-inflammatory effects in the liver. nih.govmdpi.com
PPARγ Adipose Tissue, Immune SystemLipid synthesis and storage, glucose homeostasis, adipocyte differentiation. nih.govmdpi.com
PPARβ/δ Ubiquitously expressedFatty acid oxidation, regulation of blood glucose levels. nih.gov

This table provides a general overview of PPAR functions based on available literature and does not imply a direct, confirmed interaction with this compound.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies involve systematically modifying parts of a molecule to determine which functional groups and structural features are essential for its effects and interaction with a biological target.

Influence of Stereochemistry on Biological Activity

This compound possesses a chiral center at the second carbon of the propanoate chain, meaning it can exist as two different stereoisomers (enantiomers): (R) and (S). Research has demonstrated that the stereochemistry of this compound is critical for its biological activity, particularly in the context of its use as an intermediate for herbicides.

The herbicidal efficacy of aryloxyphenoxypropionate herbicides, such as those derived from this compound (e.g., fenoxaprop-ethyl, quizalofop-P-ethyl), is almost exclusively due to the (R)-enantiomer. The (R)-configuration is essential for the specific binding and inhibition of the target enzyme in plants, Acetyl-CoA Carboxylase (ACCase). This stereospecificity highlights that the three-dimensional arrangement of the atoms is crucial for the molecule to fit correctly into the enzyme's active site. The (S)-enantiomer is typically inactive or significantly less active. This principle underscores the importance of asymmetric synthesis to produce the biologically active (R)-isomer for agrochemical applications.

Table 2: Influence of Stereoconfiguration on Herbicidal Activity

EnantiomerBiological ActivityRationale
(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate High (in derived herbicides)The (R)-configuration is critical for effective interaction with and inhibition of the target enzyme (ACCase) in weeds, leading to over 90% control efficiency in derived products.
(S)-Ethyl 2-(4-hydroxyphenoxy)propanoate Low to negligibleThe spatial arrangement of the (S)-isomer does not allow for optimal binding to the target enzyme's active site.

Effects of Ester Group and Hydroxyl Group on Target Binding

The specific functional groups of this compound, namely the ethyl ester and the phenolic hydroxyl group, play significant roles in its physicochemical properties and, by extension, its biological interactions.

The Ester Group: The ethyl ester moiety significantly influences the lipophilicity of the molecule. Lipophilicity is a key factor in determining how a compound behaves in a biological system, affecting its absorption, distribution, and ability to cross cell membranes. The ethyl group, compared to a smaller methyl group, can enhance lipophilicity, which may improve membrane permeability. SAR models for related compounds often need to account for the steric and electronic effects of the ester group, as its size and nature can impact the strength of binding to a target protein. In many herbicidal applications, the ester form acts as a pro-herbicide, which is hydrolyzed in the plant to the active carboxylic acid.

Table 3: Functional Group Contributions to Molecular Properties and Activity

Functional GroupPropertyInfluence on Biological Activity
Ethyl Ester LipophilicityEnhances lipophilicity compared to methyl analogs, potentially improving membrane permeability and absorption.
Steric/Electronic EffectsThe size and nature of the ester influence binding affinity to biological targets.
Hydroxyl Group Hydrophilicity/PolarityImparts hydrophilic character, influencing solubility and the ability to form hydrogen bonds with target sites.
ReactivityCan be a site for metabolic reactions such as oxidation. evitachem.com

Environmental Fate and Degradation Studies of Ethyl 2 4 Hydroxyphenoxy Propanoate

Environmental Persistence and Dissipation

Hydrolysis in Aqueous Environments (pH Dependence)

Hydrolysis is a critical pathway in the degradation of the parent compound, fenoxaprop-ethyl (B166152), and the formation and subsequent breakdown of EHPP. The formation of EHPP results from the hydrolysis of the benzoxazolyl-oxy-phenyl ether linkage of fenoxaprop-ethyl, a reaction that occurs preferentially in acidic conditions. researchgate.netevitachem.com This cleavage yields both EHPP and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.net

Conversely, the ester linkage in fenoxaprop-ethyl is more susceptible to hydrolysis under basic conditions, which leads to the formation of its acid metabolite, fenoxaprop (B166891) (FA). researchgate.net Studies on fenoxaprop-ethyl have demonstrated pH-dependent degradation. In sterile buffered solutions, the half-life of fenoxaprop-ethyl was found to be significantly shorter at higher pH values, indicating that hydrolysis is faster under alkaline conditions. epa.gov For instance, at 20°C, the half-life was 1.75 days at pH 9, whereas at 50°C and pH 5, 94% of the compound remained after 5 days. epa.gov

The ester group within the EHPP molecule can also undergo hydrolysis, breaking down to form 2-(4-hydroxyphenoxy)propanoic acid (HPPA). researchgate.netpublications.gc.ca This reaction is analogous to the hydrolysis of other esters, which is typically accelerated in both acidic and basic environments. acs.org A patented method demonstrates this by hydrolyzing 2-(4-hydroxyphenoxy) ethyl propionate (B1217596) in a 10% sodium hydroxide (B78521) solution to produce its corresponding carboxylic acid. publications.gc.ca

Table 1: pH-Dependent Hydrolysis of Parent Compound Fenoxaprop-ethyl epa.gov
pHTemperature (°C)Half-life (days)Remaining Compound (at end of study)
550>594% after 5 days
7408Not specified
7504Not specified
9201.75Not specified

Photolysis under Aqueous Conditions

Direct studies focusing specifically on the aqueous photolysis of Ethyl 2-(4-hydroxyphenoxy)propanoate are not extensively detailed in the available literature. However, research into the photodegradation of its parent compound, fenoxaprop-p-ethyl (B1329639) (FE), provides some context. FE has been shown to undergo photodegradation when exposed to solar irradiation. nih.gov

This photodegradation of FE proceeds through several reaction pathways, including de-esterification, photohydrolysis, and the cleavage of ether linkages. nih.gov An EPA report noted that fenoxaprop-ethyl in a sterile aqueous solution (initial pH 5.4) had a half-life of less than 8 hours under irradiation. epa.gov However, the study noted that the buffer used was unstable and photodegraded, causing a significant pH increase that may have influenced the results. epa.gov The identified photoproducts in that study were primarily 2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid and 6-chloro-2,3-dihydrobenzoxazol-2-one. epa.gov While photohydrolysis is a noted degradation mechanism for the parent compound, specific pathways detailing the formation or degradation of EHPP via photolysis are not explicitly outlined. nih.gov

Microbial Degradation in Water and Soil

Microbial activity is a primary driver for the degradation of this compound and its parent compound in both soil and water systems. nih.govevitachem.com The crucial role of microorganisms is demonstrated in studies where the degradation of fenoxaprop-ethyl and its metabolites is significantly slower in sterilized soil and water compared to non-sterilized environments. evitachem.com

Enantioselective Degradation in Environmental Matrices

This compound is a chiral molecule, and its degradation in the environment occurs in an enantioselective manner. nih.govevitachem.com This characteristic is inherited from its parent compound, fenoxaprop-ethyl, which also exhibits enantioselective degradation. nih.gov

In studies conducted in water, sediment, and soil, the herbicidally inactive S-enantiomer of fenoxaprop-ethyl was observed to degrade more rapidly than the active R-enantiomer. nih.govevitachem.com This preferential degradation extends to the chiral metabolites. For both EHPP and its corresponding acid, 2-(4-hydroxyphenoxy)propanoic acid (HPPA), the S-enantiomers are degraded preferentially over the R-enantiomers. nih.govevitachem.com This enantioselectivity has been conclusively linked to microbial activity, as the effect is absent in sterilized control experiments. evitachem.com

Degradation Products and Pathways in the Environment

The environmental degradation pathway of fenoxaprop-ethyl (FE) is complex, leading to the formation of several key metabolites, including this compound (EHPP). The initial degradation of FE is highly dependent on environmental conditions, particularly pH. researchgate.net

Under acidic conditions , the primary degradation pathway is the hydrolysis of the benzoxazolyl-oxy-phenyl ether linkage of FE. This reaction cleaves the molecule to form EHPP and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). researchgate.netevitachem.com

Under basic conditions , the ester bond of FE is more readily hydrolyzed, leading to the formation of the de-esterified metabolite, fenoxaprop (FA). researchgate.net

Once formed, EHPP can undergo further degradation. The primary subsequent reaction is the hydrolysis of its ethyl ester group, which results in the formation of 2-(4-hydroxyphenoxy)propanoic acid (HPPA). researchgate.netpublications.gc.ca

Identification of Metabolites

Consistent monitoring of fenoxaprop-ethyl degradation in various environmental matrices has led to the regular identification of a core set of metabolites. These studies confirm the degradation pathways and highlight the compounds that may persist in the environment. researchgate.netnih.govevitachem.comnih.gov

Table 2: Key Degradation Products of Fenoxaprop-ethyl Identified in Environmental Studies researchgate.netnih.govevitachem.com
Metabolite NameAbbreviationFormation Pathway Context
This compoundEHPPFormed via hydrolysis of the ether linkage of the parent compound, mainly in acidic conditions.
FenoxapropFAFormed via hydrolysis of the ester group of the parent compound, mainly in basic conditions.
2-(4-hydroxyphenoxy)propanoic acidHPPAFormed from the hydrolysis of the ester group of EHPP or FA.
6-chloro-2,3-dihydrobenzoxazol-2-oneCDHBFormed alongside EHPP during the cleavage of the ether linkage of the parent compound.

Sorption to Soil and Sediment

Research on fenoxaprop-ethyl indicates that it exhibits a tendency to sorb to soil particles, which limits its mobility. researchgate.net The degree of sorption is influenced by the physicochemical properties of the soil, such as organic matter content and texture.

Detailed Research Findings:

A study investigating the adsorption of fenoxaprop-P-ethyl in different soil types, specifically silty clay and sandy loam, found that the equilibrium adsorption isotherm followed the Freundlich equation. researchgate.net The study reported soil-water distribution coefficients (Kd) of 3.86 in the silty clay soil and 2.32 in the sandy loam soil. researchgate.net This suggests a higher adsorption affinity in soils with higher clay content. The time to reach 50% adsorption was 15.8 hours in the silty clay and 19.3 hours in the sandy loam, with a quasi-equilibrium being reached after 8 to 14 hours. researchgate.net

Furthermore, it has been noted that fenoxaprop-ethyl is slightly mobile in various soil types, including two loamy sand soils and two silt loam soils, as well as in an aquatic sediment composed of clay. nih.gov This limited mobility reduces the potential for leaching into groundwater. nih.gov The significant portion of the applied herbicide was found to be distributed in the top 0-2 cm of the soil profile. researchgate.net

In aquatic environments, fenoxaprop-ethyl has a tendency to partition into the sediment phase. jcsp.org.pk This is a critical aspect of its environmental fate, as sediment can act as a sink for the compound and its degradation products. The main degradation pathway of fenoxaprop-ethyl in sediment is hydrolysis. skb.com

While these findings pertain to the parent compound, fenoxaprop-ethyl, they provide an indication of the potential sorption behavior of its metabolites. Given that EHPP is formed from fenoxaprop-ethyl, its sorption characteristics would be a crucial factor in its own environmental persistence and mobility. However, without specific studies on EHPP, its precise sorption behavior remains an area for further investigation.

Sorption Data for Fenoxaprop-P-ethyl in Different Soil Types

Soil TypeKd ValueReference
Silty Clay (SiC)3.86 researchgate.net
Sandy Loam (SL)2.32 researchgate.net

Applications of Ethyl 2 4 Hydroxyphenoxy Propanoate in Research and Development

Agricultural Chemistry

In the realm of agricultural chemistry, Ethyl 2-(4-hydroxyphenoxy)propanoate is a key intermediate in the production of certain agrochemicals, particularly herbicides. chinachemnet.com Its application is crucial for developing effective weed management solutions. evitachem.com

This compound serves as an important intermediate in the synthesis of phenoxypropionic acid herbicides. google.com This class of herbicides is known for its high efficiency, low toxicity, and wide weeding spectrum. google.com The (R)-enantiomer of the compound is particularly significant as it is used to produce enantiomerically pure herbicides, which often exhibit greater biological activity.

One of the most notable herbicides synthesized from this precursor is Fenoxaprop-ethyl (B166152). The synthesis involves several chemical steps where the structure of this compound is modified to yield the final active ingredient. google.com The herbicidal activity of these compounds is often dependent on the specific stereochemistry of the chiral center, with the (R)-isomer generally showing higher efficacy.

Table 1: Phenoxypropionic Acid Herbicides Derived from this compound

HerbicideChemical ClassPrimary Use
Fenoxaprop-ethylAryloxyphenoxypropionatePost-emergence control of grassy weeds
Quizalofop-P-ethylAryloxyphenoxypropionateSelective post-emergence grass weed control

This table showcases prominent herbicides synthesized using this compound as a key intermediate.

The use of this compound as a precursor for herbicides directly contributes to advanced weed management strategies. evitachem.com Herbicides derived from this compound, such as those in the phenoxypropionic acid family, are highly selective, meaning they can target specific weed species without harming the desired crops. google.com This selectivity is a critical aspect of modern agriculture, allowing for effective weed control and improved crop yields.

Research has focused on developing new herbicides from this intermediate that can combat resistant weed species. The development of such herbicides is an ongoing process in agricultural chemistry, aiming to provide farmers with more effective and sustainable options for weed control. The unique molecular structure of this compound allows for the creation of diverse herbicide derivatives with varied spectrums of activity.

Biochemical Research

The biological activity of this compound makes it a valuable tool in biochemical research. It is utilized to study enzyme functions and investigate metabolic processes. evitachem.com

This compound and its derivatives are used to investigate enzyme-substrate interactions. Due to its structural similarity to natural substrates, it can act as a probe in biochemical assays to study the active sites of enzymes. Research has shown that this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to inflammation.

The compound's interaction with lipases, enzymes involved in lipid metabolism, has also been a subject of investigation. evitachem.com Some studies suggest it may enhance the activity of certain lipases, thereby influencing lipid metabolism pathways. evitachem.com

This compound is a known metabolite of the herbicide Fenoxaprop-ethyl. Studying the degradation and transformation of Fenoxaprop-ethyl in various environments, such as soil and water, involves monitoring the formation of its metabolites, including this compound. chemicalbook.com These studies are crucial for understanding the environmental fate and potential impact of the parent herbicide.

Furthermore, the compound serves as a precursor in the enzymatic synthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), another important intermediate in herbicide production. evitachem.com The investigation of microbial metabolism of this compound has revealed that certain microorganisms can enhance the efficiency of its conversion through processes like hydroxylation. evitachem.com

Organic Synthesis and Chiral Chemistry

The chiral nature of this compound makes it a valuable building block in organic synthesis, particularly in the field of chiral chemistry.

Its unique stereochemistry is leveraged in asymmetric synthesis to create complex organic molecules with specific three-dimensional arrangements. The (R)-enantiomer, in particular, is utilized for its high chiral purity and reactivity in the synthesis of various chiral drugs and fine chemicals. The development of new synthetic methodologies often employs such chiral intermediates to achieve high enantioselectivity. The compound's excellent solubility and chiral selectivity make it an ideal intermediate for these applications.

Intermediate in Complex Molecule Synthesis

A primary application of this compound is its role as a key intermediate in the synthesis of more complex molecules, especially in the agrochemical industry. It is a crucial precursor for producing several phenoxypropionic acid herbicides. evitachem.comgoogle.com The synthesis of these herbicides often involves the reaction of the (R)-(+)-enantiomer of this compound with other chemical moieties to construct the final, biologically active compound. google.com

For instance, the synthesis of the herbicide Fenoxaprop-p-ethyl (B1329639) involves reacting R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (B1217596) with 2,6-dichlorobenzoxazole. google.compatsnap.com Similarly, it is a starting material in some synthetic routes for Quizalofop-p-ethyl, another important herbicide. guidechem.comwipo.int In one method, R(+)-2-(p-oxy) propionate (another name for the compound) is reacted with 2,6-dichloro-quinoxaline to produce Quizalofop-p-ethyl. wipo.int These syntheses leverage the specific structure of the propanoate to build the larger, more complex herbicide molecules. google.comguidechem.com

Table 1: Synthesis of Herbicides Using this compound as an Intermediate

Target Molecule Key Reactants Synthesis Description Reference
Fenoxaprop-p-ethyl R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, 2,6-dichlorobenzoxazole, Deacid reagent (e.g., Potassium carbonate) The reactants are dissolved in a hydrophilic organic solvent with a salt solution. The mixture is heated to facilitate the reaction, followed by separation and recrystallization to yield the final product. google.com
Quizalofop-p-ethyl R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (HPE), 2,6-dichloroquinoxaline (B50164) One synthetic pathway involves the reaction of HPE with 2,6-dichloroquinoxaline to form the target herbicide. This route is noted for its relatively simple process. guidechem.com

| Quizalofop-p-ethyl | 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, R(-)p-toluenesulfonyl ethyl lactate (B86563) | An alternative synthesis involves reacting an intermediate, 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, with a chiral lactate derivative to achieve the final product with high yield and purity. | patsnap.com |

Value in Asymmetric Synthesis

The presence of a chiral center makes this compound a valuable component in the field of asymmetric synthesis. The biological activity of many herbicides, such as Fenoxaprop-p-ethyl, is often exclusive to one enantiomer. researchgate.net Therefore, producing the enantiomerically pure form is crucial. The (R)-configuration of this compound is critical for its application in synthesizing the active forms of these agrochemicals.

Research has focused on methods to obtain the (R)-enantiomer with high purity. One effective method is the lipase-mediated kinetic resolution of racemic this compound. evitachem.com For example, whole cells of Aspergillus oryzae WZ007 have been shown to preferentially hydrolyze the (S)-enantiomer, leaving behind the desired (R)-EHPP with an enantiomeric excess (e.e.) of 99.2% and a conversion of 50.1% within two hours. evitachem.com This highlights the compound's utility in developing and optimizing stereoselective reactions. Its use as a chiral catalyst has also been noted, where it can be applied to guide the stereochemical outcome of other organic reactions.

Development of New Synthetic Methodologies

The synthesis of this compound and its subsequent use in producing herbicides has served as a platform for the development of new and improved synthetic methodologies. Researchers have explored various techniques to enhance reaction efficiency, yield, and environmental friendliness.

Patented methods include two-step nucleophilic substitution using hydroquinone (B1673460) and ethyl tosylate under phase transfer catalysis conditions, which can produce the compound with high selectivity and yield. google.com Another innovative approach utilizes a hydrophilic organic phase/salt-containing aqueous system for synthesizing Fenoxaprop-p-ethyl from its precursors. google.com This method addresses issues of poor reactant contact in anhydrous systems and raw material decomposition in purely aqueous systems. google.com Furthermore, the use of continuous flow reactors with solid acid catalysts has been shown to improve the esterification of 2-(4-hydroxyphenoxy)propionic acid, achieving yields of 95%, which is higher than traditional batch reactors. evitachem.com

Pharmaceutical Research

Beyond its established role in agrochemicals, this compound is gaining attention in pharmaceutical research due to its molecular structure and potential biological interactions. evitachem.com

Potential in Drug Formulation and Drug Design

This compound is being investigated for its potential in drug formulation and design. evitachem.com Its structural similarity to natural substrates allows it to interact with various biological molecules and enzymes, making it a candidate for a lead compound in drug discovery. Researchers believe it could be a starting point for developing new anti-inflammatory agents. Its ability to interact with specific enzymes, particularly lipases, positions it as a subject for further studies in designing drugs that target metabolic disorders. The compound's physicochemical properties, including both hydrophilic (from the hydroxyl group) and hydrophobic (from the phenyl and ethyl groups) characteristics, influence its solubility and reactivity, which are key considerations in drug formulation.

Investigation for Therapeutic Applications

The therapeutic potential of this compound and its derivatives is an emerging area of research. Studies suggest possible utility as an anti-inflammatory agent. Furthermore, in vitro molecular docking studies have shown that derivatives of this compound could act as agonists for peroxisome proliferator-activated receptors (PPARs). PPARs are crucial regulators of metabolism, and their agonists are used in treating metabolic diseases like type 2 diabetes, suggesting a potential therapeutic avenue for compounds derived from this compound. While direct clinical applications are still under investigation, its role as a scaffold for developing new therapeutic agents is a promising field of study. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(4-hydroxyphenoxy)propanoate?

  • Methodology : The compound is synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or via nucleophilic substitution. For example, reacting 4-hydroxyphenoxypropanoic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) in refluxing acetone (60–80°C for 6–12 hours) yields the ester .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 65% to 85% depending on stoichiometry and solvent choice.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm ester linkage (¹H NMR: δ ~4.1–4.3 ppm for CH₂CH₃; δ ~1.2–1.4 ppm for CH₃). Aromatic protons appear at δ ~6.7–7.2 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 60:40). Retention time ~8.2 minutes .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 211.1) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Oral acute toxicity (H302); avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling.
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Experimental Design :

  • DoE Approach : Vary parameters (temperature, solvent, catalyst concentration) using a factorial design. For example, acetone vs. DMF as solvents may alter reaction rates due to polarity differences .
  • Side Products : Monitor for unreacted starting material (via TLC) or hydrolyzed byproducts (e.g., 2-(4-hydroxyphenoxy)propanoic acid) using IR (broad O-H stretch at ~2500–3300 cm⁻¹) .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?

  • Data Analysis : Compare logP values (e.g., Ethyl ester: logP 0.83 vs. methyl ester: 0.85) to assess lipophilicity-driven bioactivity differences .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., cyclooxygenase). Validate with in vitro assays (IC₅₀ measurements) .

Q. How does the compound interact with biological membranes or proteins in pharmacokinetic studies?

  • Methodology :

  • Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescence quenching (e.g., dansyl-labeled liposomes).
  • Serum Protein Binding : Use equilibrium dialysis to quantify binding to albumin (reported as % bound) .
    • Findings : Ethyl esters generally exhibit higher membrane permeability than carboxylic acids due to increased logP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.